molecular formula C9H18BrNOS B12846980 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol

1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol

Cat. No.: B12846980
M. Wt: 268.22 g/mol
InChI Key: WLHMXYZRRWLOGO-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol is an organic compound featuring a bromine atom, a thiomorpholine ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol typically involves the following steps:

    Formation of the Thiomorpholine Ring: This can be achieved by reacting 2,2-dimethyl-1,3-propanediol with sulfur dichloride to form the thiomorpholine ring.

    Bromination: The thiomorpholine derivative is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Hydroxylation: Finally, the brominated product is treated with a hydroxylating agent to introduce the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: PCC in dichloromethane (DCM) or KMnO₄ in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether or catalytic hydrogenation.

Major Products:

    Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Dehalogenated or dehydroxylated compounds.

Scientific Research Applications

1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, altering their activity and leading to desired biological effects.

    Chemical Reactivity: The bromine atom and hydroxyl group provide reactive sites for various chemical transformations, enabling its use as a versatile intermediate.

Comparison with Similar Compounds

    1-Bromo-3-(2,2-dimethylmorpholin-4-yl)propan-2-ol: Similar structure but with an oxygen atom instead of sulfur.

    1-Bromo-3-(2,2-dimethylpiperidin-4-yl)propan-2-ol: Similar structure but with a piperidine ring.

Uniqueness: 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its oxygen or nitrogen analogs

Properties

Molecular Formula

C9H18BrNOS

Molecular Weight

268.22 g/mol

IUPAC Name

1-bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol

InChI

InChI=1S/C9H18BrNOS/c1-9(2)7-11(3-4-13-9)6-8(12)5-10/h8,12H,3-7H2,1-2H3

InChI Key

WLHMXYZRRWLOGO-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1)CC(CBr)O)C

Origin of Product

United States

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